molecular formula C9H9Cl2NO2 B1608100 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 7072-94-8

2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B1608100
M. Wt: 234.08 g/mol
InChI Key: GKEFUXJDYQAQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313135B1

Procedure details

This product is obtained according to Sugasawa T., Toyoda T., Adachi M., Sasakura K., J. Am. Chem. Soc., 100 (1978), p. 4842-4852). A molar solution of boron trichloride in hexane (164 ml, 164 mmol), chloroacetonitrile (11.4 ml, 180 mmol), and a molar solution of diethylaluminum chloride in hexane (164 ml, 164 mmol) is added drop-wise in succession to a solution of 3-chloro-4-methoxy-aniline (23.6 g, 150 mmol) in an inert atmosphere at 0° C. The reaction medium is heated to reflux for 1h then cooled to 0° C., hydrolized by adding carefully 2N hydrochloric acid (90 ml), then maintained at reflux for 1h. It is chilled again and a concentrated solution of sodium bicarbonate is added to pH 14. The solution is extracted with ethyl acetate, the organic phase is washed in water, then in salt water. Dry it on magnesium sulfate, filter and evaporate under reduced pressure. The residue is recovered in isopentane, decanted, then recover what is insoluble in the minimum amount of isopropyl ether, and isopentane is added to precipitate the product. Filter and dry under vacuum. 17.26 g of a brown solid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.CCCCCC.[Cl:11][CH2:12][C:13]#[N:14].[Cl-].C([Al+]CC)C.[Cl:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])N.C(=O)(O)[O-:32].[Na+]>Cl>[Cl:21][C:22]1[C:28]([O:29][CH3:30])=[CH:27][CH:26]=[C:24]([CH:23]=1)[NH:14][C:13](=[O:32])[CH2:12][Cl:11] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
164 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
11.4 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Name
Quantity
164 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
23.6 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC
Step Two
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It is chilled again
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed in water
CUSTOM
Type
CUSTOM
Details
Dry it on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recovered in isopentane
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
recover what
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC=C(NC(CCl)=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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